2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-6-(2-chloro-6-methylphenyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
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Overview
Description
The compound “2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-6-(2-chloro-6-methylphenyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one” is also known as “N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide”. It has a molecular formula of C16H13Cl2N5OS and a molecular weight of 394.27 . The compound appears as a white to orange to green powder or crystal .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-6-(2-chloro-6-methylphenyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-amino-6-(2-chloro-6-methylphenyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one, and the second intermediate is 6-chloro-2-methyl-4-(trifluoromethyl)pyrimidine. These intermediates are then coupled using standard coupling reagents to form the final product.", "Starting Materials": [ "2-chloro-6-methylphenylamine", "carbon disulfide", "sodium hydroxide", "chlorine gas", "methyl iodide", "sodium hydride", "trifluoroacetic acid", "thiourea", "6-chloro-2-methyl-4-(trifluoromethyl)pyrimidine" ], "Reaction": [ "Step 1: Synthesis of 2-amino-6-(2-chloro-6-methylphenyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one", "a. Dissolve 2-chloro-6-methylphenylamine in carbon disulfide and add sodium hydroxide. Heat the mixture to reflux for 2 hours to form the corresponding dithiocarbamate salt.", "b. Add chlorine gas to the reaction mixture to form the corresponding sulfonyl chloride.", "c. Add thiourea to the sulfonyl chloride and heat the mixture to reflux for 4 hours to form the desired intermediate.", "Step 2: Synthesis of 6-chloro-2-methyl-4-(trifluoromethyl)pyrimidine", "a. React methyl iodide with sodium hydride to form methylsodium.", "b. Add trifluoroacetic acid to the methylsodium and heat the mixture to reflux for 2 hours to form the corresponding trifluoromethyl carbanion.", "c. Add 6-chloro-2-methylpyrimidine to the trifluoromethyl carbanion and heat the mixture to reflux for 4 hours to form the desired intermediate.", "Step 3: Coupling of intermediates to form final product", "a. Dissolve the two intermediates in a suitable solvent and add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).", "b. Heat the mixture to reflux for several hours to form the final product.", "c. Purify the product by standard methods such as column chromatography or recrystallization." ] } | |
CAS No. |
2055045-11-7 |
Molecular Formula |
C17H12Cl2N6OS |
Molecular Weight |
419.3 |
Purity |
95 |
Origin of Product |
United States |
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